REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[C:16]([N+:18]([O-:20])=[O:19])[CH:17]=1)[CH:7]([O:10][Si](C)(C)C)[C:8]#[N:9])([O-:3])=[O:2].CC[O:23]C(C)=O>O>[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[C:16]([N+:18]([O-:20])=[O:19])[CH:17]=1)[CH:7]([OH:10])[C:8]([NH2:9])=[O:23])([O-:3])=[O:2]
|
Name
|
3,5-dinitro-O-trimethylsilylmandelonitrile
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C#N)O[Si](C)(C)C)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was then cooled to 0° C
|
Type
|
WASH
|
Details
|
The organic phase was washed with sat NaHCO3 (100 ml) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over MgSO4
|
Type
|
CUSTOM
|
Details
|
was followed by removal of solvents at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from isopropylacetate
|
Type
|
WAIT
|
Details
|
The crystalline residue was left for preparative HPLC, which
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C(=O)N)O)C=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |